
3-Chloro-2-hydroxy-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by a chlorine atom at the third position and a methyl group at the sixth position on the pyridine ring, with a ketone functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridin-2(1H)-one typically involves the chlorination of 6-methylpyridin-2(1H)-one. One common method is the reaction of 6-methylpyridin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the third position of the pyridine ring.
Industrial Production Methods
Industrial production of 3-Chloro-6-methylpyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, controlled temperatures, and optimized reaction times to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Chloro-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The ketone group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Products include 3-amino-6-methylpyridin-2(1H)-one, 3-thio-6-methylpyridin-2(1H)-one, and 3-alkoxy-6-methylpyridin-2(1H)-one.
Oxidation Reactions: Products include 3-chloro-6-carboxypyridin-2(1H)-one and 3-chloro-6-formylpyridin-2(1H)-one.
Reduction Reactions: Products include 3-chloro-6-methylpyridin-2(1H)-ol.
科学研究应用
3-Chloro-6-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Chloro-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards its molecular targets. The ketone group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
3-Chloro-4-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone group.
3-Chloro-6-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone group.
3-Chloro-2-methylpyridine: Similar structure but lacks the ketone group.
Uniqueness
3-Chloro-6-methylpyridin-2(1H)-one is unique due to the presence of both a chlorine atom and a ketone group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The ketone group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
886365-34-0 |
|---|---|
分子式 |
C6H6ClNO |
分子量 |
143.57 g/mol |
IUPAC 名称 |
3-chloro-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) |
InChI 键 |
ZAFKENHBTCGCHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


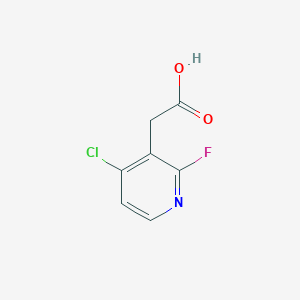
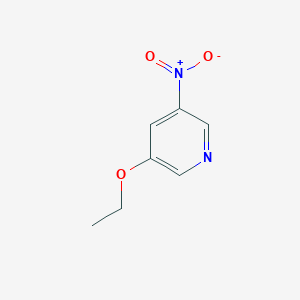
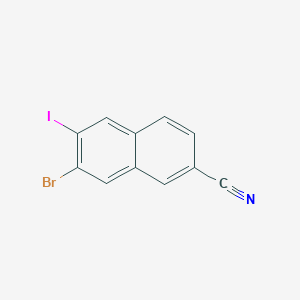
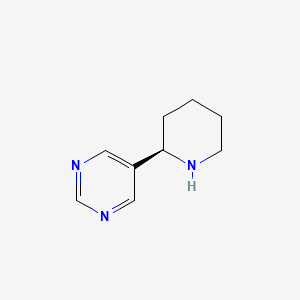
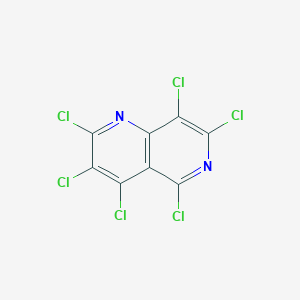
![5-(tert-Butoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12964409.png)
![2-Azaspiro[3.4]octan-6-one](/img/structure/B12964412.png)
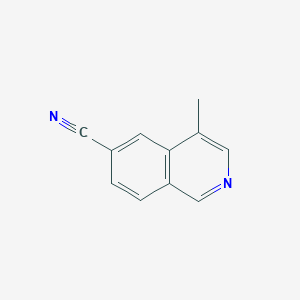


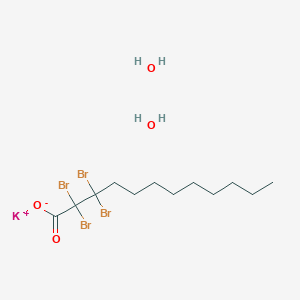

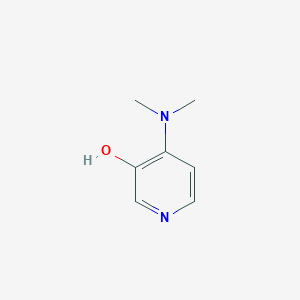
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
